N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
Properties
Molecular Formula |
C18H18ClNO3S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-benzyl-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H18ClNO3S/c19-16-8-4-7-15(11-16)18(21)20(12-14-5-2-1-3-6-14)17-9-10-24(22,23)13-17/h1-8,11,17H,9-10,12-13H2 |
InChI Key |
JNRCDELDUJWMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the reaction of benzylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with 1,1-dioxidotetrahydrothiophene under reflux conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under appropriate conditions, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; basic or neutral conditions
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides
Scientific Research Applications
Medicinal Chemistry
N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has potential therapeutic applications due to its structural characteristics that suggest bioactivity against various diseases. Its synthesis often involves multi-step organic reactions, making it a valuable building block for more complex pharmaceuticals.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of benzothiophene have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. This compound's ability to interact with specific molecular targets makes it a candidate for further investigation in cancer therapeutics.
Biological Research
The compound serves as a probe in biological studies to investigate various cellular processes. Its unique functional groups allow it to interact with enzymes and receptors, potentially influencing metabolic pathways.
Example Application: Enzyme Inhibition
Studies have demonstrated that similar compounds can act as inhibitors of specific enzymes involved in metabolic disorders. For example, the inhibition of certain kinases or phosphatases could lead to therapeutic effects in conditions like diabetes or obesity.
Material Science
In addition to its medicinal applications, this compound can be utilized in the development of new materials with tailored properties.
Application: Polymer Synthesis
The compound can serve as a monomer or additive in polymer chemistry to create materials with enhanced thermal stability or chemical resistance. This application is particularly relevant in the production of coatings and composites used in industrial settings.
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Comparable Benzamide Derivatives
Key Observations:
Substituent Position and Electronic Effects: The 3-chloro substituent in the target compound contrasts with the 4-chloro-3-nitro group in the analog from . Nitro groups are strongly electron-withdrawing, which could reduce metabolic stability but enhance reactivity in electrophilic substitution reactions .
The non-cyclic sulfone (2,3-dihydrothiophen-3-yl) in reduces ring strain compared to the tetrahydrothiophen-3-yl group, possibly enhancing conformational flexibility .
Physicochemical Properties :
Biological Activity
N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 434.0 g/mol. Its unique structure incorporates a benzothiophene core, a benzyl group, and a sulfone moiety, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial and antitubercular properties. The compound has been evaluated for its efficacy against different strains of bacteria, particularly Mycobacterium tuberculosis (M. tuberculosis).
Antitubercular Activity
In studies assessing the antitubercular effects, compounds structurally related to this compound demonstrated significant inhibitory activity against drug-sensitive and multidrug-resistant strains of M. tuberculosis. For instance, related benzamide derivatives showed minimum inhibitory concentrations (MIC) as low as 0.0625 μg/mL against the H37Rv strain .
Table 1: Biological Activity Data
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | < 0.0625 | M. tuberculosis H37Rv |
| D6 (related compound) | < 0.016 | MDR-MTB12525 |
| D5 (related compound) | < 0.125 | MDR-MTB14231 |
Case Studies
Research conducted on related compounds has highlighted the importance of structural modifications in enhancing biological activity. For example, the incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl group has been shown to improve metabolic stability and potency in liver microsome assays .
In another study focusing on structure-activity relationships (SAR), various substitutions on the benzamide scaffold were tested for their efficacy against M. tuberculosis. The results indicated that specific modifications could yield compounds with improved antibacterial properties while maintaining acceptable safety profiles .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have been evaluated alongside its safety profile. Compounds with similar structures exhibited favorable pharmacokinetic characteristics, including good absorption and distribution in biological systems .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide?
The synthesis typically involves:
- Formation of the tetrahydrothiophene ring followed by functionalization with sulfone groups .
- Amidation to introduce the benzamide moiety, often using coupling agents like EDCI or HOBt in solvents such as dichloromethane or DMF .
- Chlorination at the 3-position of the benzyl group, requiring controlled conditions (e.g., Cl₂ gas or SOCl₂) to avoid over-halogenation . Key parameters include maintaining anhydrous conditions, optimizing temperatures (typically 0–80°C), and using catalysts like sodium borohydride for intermediate reductions . Purification often employs column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., expected MW ~450–470 g/mol) .
- X-ray crystallography for absolute configuration determination, though this requires high-quality single crystals . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or conformational isomers, necessitating repeated purification .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity?
- Chlorine atoms enhance electrophilicity, improving binding to nucleophilic enzyme pockets (e.g., kinases or proteases) .
- Methoxy groups increase hydrophobicity, potentially enhancing membrane permeability but reducing solubility .
- Tetrahydrothiophene sulfone contributes to rigidity, affecting conformational stability and target selectivity . Methodological approach : Compare IC₅₀ values in enzyme inhibition assays for analogs with varying substituents. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities .
Q. What strategies resolve low yield in the final amidation step?
Common issues and solutions:
- Poor coupling efficiency : Switch to stronger coupling agents (e.g., HATU) or optimize stoichiometry (1.2:1 acyl chloride:amine ratio) .
- Side reactions : Introduce protecting groups (e.g., Boc for amines) or use low-temperature conditions (−20°C) .
- Scale-up challenges : Implement continuous flow reactors to improve mixing and heat transfer, increasing yield by 15–20% .
Q. How can researchers reconcile contradictory data in mechanistic studies?
Example: Disparate results in enzyme inhibition assays may arise from:
- Assay conditions (e.g., pH variations affecting compound ionization) .
- Off-target effects (e.g., compound interaction with allosteric sites). Resolution :
- Perform dose-response curves under standardized conditions (pH 7.4, 37°C).
- Use orthogonal assays (e.g., SPR for binding kinetics and fluorescence polarization for activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
